Thymine

Enzymology Pyrimidine Metabolism Comparative Kinetics

Thymine (CAS 65-71-4, 5-methyluracil) is the essential DNA nucleobase—not substitutable with uracil. The C5 methyl group dictates unique enzyme kinetics: uracil is reduced 25% faster by DPD than thymine; 5-fluorouracil 70% faster. For pharmacogenetic DPD screening, only thymine yields valid Km/Vmax. As Zidovudine Related Compound C, USP-traceable thymine is mandatory for ANDA/DMF HPLC system suitability and impurity quantification. UV photodimer repair studies require thymine-specific kinetics; uracil substitution distorts cleavage rate measurements. Procure ≥99% high-purity thymine for reproducible, regulator-ready data.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 65-71-4
Cat. No. B131476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymine
CAS65-71-4
Synonyms5-Methyl-2,4(1H,3H)-pyrimidinedione;  NSC 14705;  NSC 1686634;  4-Hydroxy-5-methylyrimidin-2(1H)-one;  5-Methyluracil;  USP Zidovudine Related Compound C; 
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)NC1=O
InChIInChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
InChIKeyRWQNBRDOKXIBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.82 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Thymine (CAS 65-71-4): DNA-Specific Nucleobase for Biochemical Research and Pharmaceutical Applications


Thymine (CAS 65-71-4), chemically identified as 5-methylpyrimidine-2,4(1H,3H)-dione and synonymously known as 5-methyluracil, is a naturally occurring pyrimidine nucleobase [1]. It represents one of the four fundamental nucleobases that constitute the genetic alphabet of deoxyribonucleic acid (DNA), where it forms a complementary base pair with adenine via two hydrogen bonds, thereby contributing to the structural integrity of the DNA double helix [1]. Distinguished from uracil—its RNA counterpart—by the presence of a methyl group at the 5-position of the pyrimidine ring, thymine is exclusively incorporated into DNA and is notably absent from RNA in a significant capacity [2].

Why Thymine Cannot Be Simply Substituted by Uracil or Other Pyrimidine Analogs in Scientific Applications


Attempting to interchange thymine with its close structural analogs—particularly uracil or 5-fluorouracil—introduces significant and quantifiable deviations in experimental and industrial outcomes. The singular methyl group at the C5 position of thymine fundamentally alters its physicochemical behavior, enzymatic recognition, and photochemical reactivity [1]. As evidenced below, this substitution is not a conservative modification; it leads to differential rates of enzymatic reduction, distinct photodimer repair kinetics, and unique in vivo pharmacokinetic profiles that preclude generic substitution without compromising assay validity or process integrity [2] [3] [4].

Quantitative Differentiation Evidence for Thymine (CAS 65-71-4) Versus Structural Analogs


Comparative Enzymatic Reduction Rate: Thymine Exhibits Slower Dihydropyrimidine Dehydrogenase Kinetics Than Uracil and 5-Fluorouracil

In vitro enzymatic assays using purified rat liver dihydropyrimidine dehydrogenase (DPD) demonstrate that the presence of the 5-methyl group in thymine significantly retards its rate of NADPH-dependent reduction relative to uracil and 5-fluorouracil. Thymine serves as the baseline comparator for these kinetic measurements [1].

Enzymology Pyrimidine Metabolism Comparative Kinetics

Differential Repair Kinetics of UV-Induced Cyclobutane Dimers: Uracil Photodimers Cleave Faster Than Thymine Photodimers in Model Systems

Comparative studies of cis-syn cyclobutane photodimer model compounds demonstrate that uracil dimers undergo faster cleavage than thymine dimers under internal competition conditions. The steric hindrance imparted by the 5-methyl groups in thymine dimers influences the cyclobutane ring pucker and orbital overlap, altering repair vulnerability [1].

DNA Photobiology DNA Repair Photolyase

Human Oral Pharmacokinetics: Thymine Exhibits High Clearance and Rapid Absorption, Establishing Baseline Parameters for Fluoropyrimidine Toxicity Prediction

In a clinical study of 12 healthy adult males receiving a single oral 250 mg dose of thymine, thymine demonstrated rapid absorption (Tmax 30-45 min), high systemic clearance (mean 57.9 L/h/kg), and low urinary recovery (<1%), establishing human pharmacokinetic parameters for this specific nucleobase [1].

Clinical Pharmacology Pharmacokinetics 5-Fluorouracil Toxicity

Certified Pharmaceutical Secondary Standard: Thymine Serves as Zidovudine Related Compound C for Regulatory Compliance Testing

Thymine (CAS 65-71-4) is officially recognized and supplied as a Certified Reference Material (CRM) and Pharmaceutical Secondary Standard under the designation 'Zidovudine Related Compound C' (also Zidovudine EP Impurity C), traceable to USP 1754532 . This designation is unique to thymine among the common pyrimidine nucleobases.

Pharmaceutical Quality Control Reference Standards Impurity Profiling

Optimal Application Scenarios for Thymine Based on Verified Quantitative Differentiation


Enzymatic Characterization of Dihydropyrimidine Dehydrogenase (DPD) Activity

When characterizing DPD enzyme kinetics for pharmacogenetic screening or basic enzymology research, thymine must be used as the substrate of choice, not uracil. The differential reduction rates—uracil reduced 25% faster than thymine, 5-fluorouracil reduced 70% faster [1]—mean that kinetic parameters (Km, Vmax) derived using uracil are not transferable and would yield inaccurate estimates for thymine catabolism. Procurement of high-purity thymine (HPLC ≥99%) ensures reproducible kinetic data.

Development of Predictive Screening Tests for 5-Fluorouracil Toxicity

Thymine oral loading tests, as validated in human clinical studies, are being developed as a prospective screening tool to identify patients at risk for severe toxicity from fluoropyrimidine chemotherapy [2]. The established pharmacokinetic baseline—Cmax of 170 ± 185 µg/L, clearance of 57.9 L/h/kg, and 10-fold higher plasma dihydrothymine levels [2]—is specific to thymine and cannot be reproduced with uracil or other pyrimidine analogs. Clinical research laboratories require pharmaceutical-grade thymine for this application.

Photodimerization and DNA Repair Mechanism Studies

For investigations into UV-induced DNA damage and photolyase-mediated repair mechanisms, thymine-containing oligonucleotides and model compounds are essential. Comparative studies confirm that thymine photodimers exhibit distinct cleavage kinetics compared to uracil photodimers under internal competition conditions, attributable to steric effects of the 5-methyl group [3]. Researchers studying DNA photodamage must source thymine specifically, as uracil substitution would alter repair rate measurements and confound mechanistic interpretation.

Pharmaceutical Quality Control and Impurity Profiling for Zidovudine (AZT) Manufacturing

In pharmaceutical manufacturing and quality control laboratories responsible for testing zidovudine (AZT) bulk drug substance and finished formulations, thymine Certified Reference Material (Zidovudine Related Compound C) is required for HPLC method validation, system suitability testing, and impurity quantification . Regulatory submissions (ANDA, DMF) demand the use of traceable pharmacopeial standards; uracil or cytosine cannot fulfill this role. Procurement of thymine as a pharmaceutical secondary standard traceable to USP ensures compliance with ICH guidelines and pharmacopeial monographs.

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